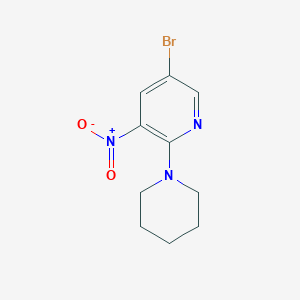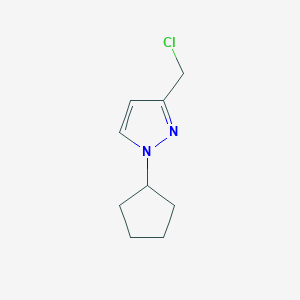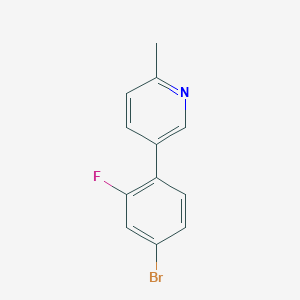
5-(4-Bromo-2-fluorophenyl)-2-methylpyridine
Descripción general
Descripción
The compound “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” is likely a derivative of bromofluorobenzene, which is a halogenated aromatic compound . It’s important to note that the exact properties and characteristics can vary significantly depending on the structure and functional groups present in the molecule.
Synthesis Analysis
While specific synthesis methods for “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” were not found, bromofluorobenzene derivatives can be synthesized through various methods. For instance, “4-Bromo-2-fluorobiphenyl” can be synthesized by Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Molecular Structure Analysis
The molecular structure of “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” would likely involve a pyridine ring attached to a bromofluorobenzene ring. The exact structure would depend on the positions of the bromine, fluorine, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” would depend on its exact molecular structure. For instance, “4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a flash point of 138.3±16.6 °C .Aplicaciones Científicas De Investigación
Synthesis of Complex Pyridines
- Halogen-rich Intermediates for Pyridine Synthesis : The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, is highlighted for their utility as building blocks in medicinal chemistry. These compounds, through various chemical reactions, facilitate the generation of pentasubstituted pyridines with desired functionalities for further chemical manipulations, demonstrating their versatility in synthetic organic chemistry (Wu et al., 2022).
Development of Fluorescent Probes
- Optical Properties for Biomedical Applications : Another study reports on the synthesis of indolizino[3,2-c]quinolines via oxidative Pictet-Spengler cyclization, where 2-methylpyridines, including potentially structures similar to the compound , are used to assemble novel fluorophores. These compounds exhibit unique optical properties, making them suitable candidates for fluorescent probes in aqueous systems, indicating their importance in fluorescence-based biomedical applications (Park et al., 2015).
Pharmaceutical and Antiviral Research
- Antagonists for Adenosine Receptors : Research into 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, which may share structural motifs with the compound , shows their potential as selective antagonists for A3 adenosine receptors. These findings are significant for the development of therapeutic agents targeting various conditions associated with adenosine receptors (Li et al., 1999).
Chemical Functionalization Techniques
- Chemoselective Amination : The functionalization of halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, showcases advanced techniques in chemoselective amination. These methodologies enable selective substitution reactions, demonstrating the compound's role in facilitating precise chemical modifications for synthesizing complex organic molecules (Stroup et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-2-3-9(7-15-8)11-5-4-10(13)6-12(11)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSXQWWQYBMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



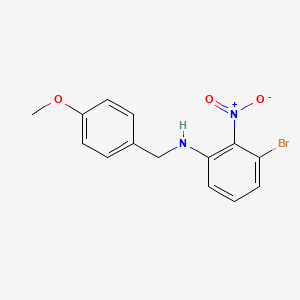


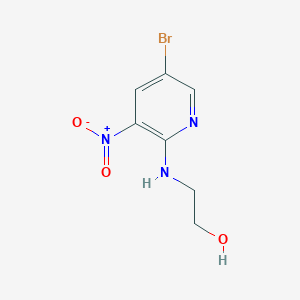
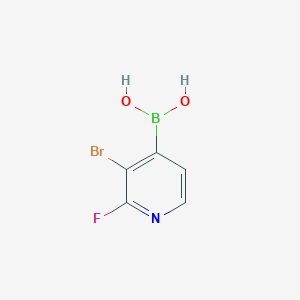
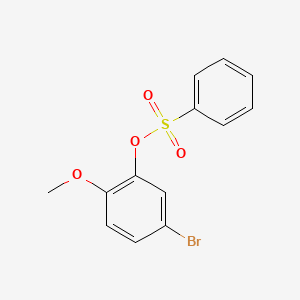
![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)

